
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxyocta-1,3-dienyl group
Preparation Methods
The synthesis of 1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with an appropriate ethoxyocta-1,3-dienyl precursor under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, dehalogenation, and coupling reactions. Industrial production methods may utilize large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or the ethoxyocta-1,3-dienyl group are replaced with other groups.
Scientific Research Applications
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and biochemistry.
Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene can be compared with other similar compounds, such as:
1-(4-Methoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Butoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a butoxy group instead of an ethoxy group.
1-(4-Hexoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a hexoxy group instead of an ethoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituent groups .
Properties
CAS No. |
920975-00-4 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(4-ethoxyocta-1,3-dienyl)naphthalene |
InChI |
InChI=1S/C20H24O/c1-3-5-14-19(21-4-2)15-9-13-18-12-8-11-17-10-6-7-16-20(17)18/h6-13,15-16H,3-5,14H2,1-2H3 |
InChI Key |
PFOSDJFIESWHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC=CC1=CC=CC2=CC=CC=C21)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


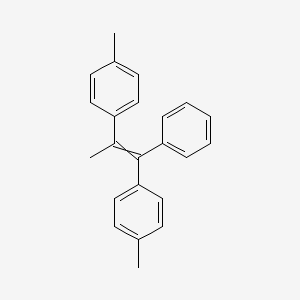
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)

![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
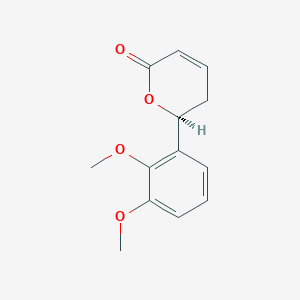
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
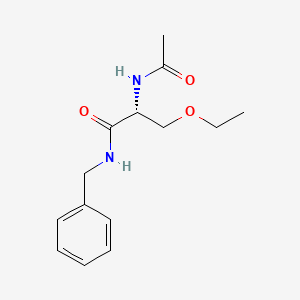
![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)
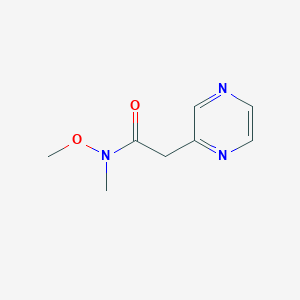
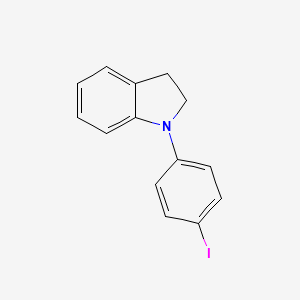
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)
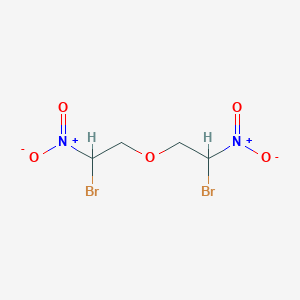

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
